Home > Products > Building Blocks P12098 > 1-(7-bromo-4-methyl-3,4-dihydropyrido[2,3-b]pyrazin-1(2H)-yl)-2,2-dimethylpropan-1-one
1-(7-bromo-4-methyl-3,4-dihydropyrido[2,3-b]pyrazin-1(2H)-yl)-2,2-dimethylpropan-1-one - 1142192-65-1

1-(7-bromo-4-methyl-3,4-dihydropyrido[2,3-b]pyrazin-1(2H)-yl)-2,2-dimethylpropan-1-one

Catalog Number: EVT-1810581
CAS Number: 1142192-65-1
Molecular Formula: C13H18BrN3O
Molecular Weight: 312.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-(7-bromo-4-methyl-3,4-dihydropyrido[2,3-b]pyrazin-1(2H)-yl)-2,2-dimethylpropan-1-one is a complex organic compound belonging to the class of heterocyclic compounds. It features a unique structure that combines elements of pyridine and pyrazine, making it of interest in medicinal chemistry, particularly as a potential inhibitor of specific protein kinases. The compound's intricate molecular design suggests potential applications in treating various diseases related to kinase activity.

Source

The compound has been referenced in various scientific studies and patents, particularly in the context of developing inhibitors for protein kinases such as 3-phosphoinositide-dependent protein kinase-1 (PDK1) and others involved in cancer therapy . The synthesis and analysis of this compound are detailed in several research articles and patent documents.

Classification

This compound can be classified as:

  • Heterocyclic Compound: Contains rings with at least one atom that is not carbon.
  • Pyrazine Derivative: Incorporates a pyrazine ring structure.
  • Pharmacologically Active Compound: Investigated for its potential therapeutic effects.
Synthesis Analysis

Methods

The synthesis of 1-(7-bromo-4-methyl-3,4-dihydropyrido[2,3-b]pyrazin-1(2H)-yl)-2,2-dimethylpropan-1-one typically involves multi-step organic reactions. Key methods include:

  • Cyclization Reactions: These are crucial for forming the heterocyclic structures that characterize this compound. Cyclization often utilizes precursors such as substituted pyrazines and pyridines.
  • Bromination: The introduction of bromine into the 7-position of the pyridine ring is achieved through electrophilic aromatic substitution, which is essential for enhancing biological activity.

Technical Details

The synthesis may involve:

  • Use of solvents like dimethyl sulfoxide or tetrahydrofuran during reactions.
  • Catalysts such as palladium or nickel complexes to facilitate coupling reactions.
  • Purification techniques including column chromatography to isolate the final product.
Molecular Structure Analysis

Structure

The molecular structure of 1-(7-bromo-4-methyl-3,4-dihydropyrido[2,3-b]pyrazin-1(2H)-yl)-2,2-dimethylpropan-1-one can be represented as follows:

C14H18BrN3O\text{C}_{14}\text{H}_{18}\text{BrN}_3\text{O}

This structure consists of a dihydropyrido-pyrazine core with a dimethylpropanone side chain. The presence of bromine at the 7-position is notable for its influence on the compound's reactivity and biological properties.

Data

Key data points include:

  • Molecular Weight: Approximately 328.22 g/mol.
  • Melting Point: Specific data may vary based on synthesis conditions but typically falls within a defined range for similar compounds.
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles under suitable conditions.
  • Oxidation/Reduction: Functional groups present may undergo oxidation or reduction reactions depending on the reagents used.

Technical Details

Reactions are often conducted under controlled conditions to optimize yield and purity. For example:

  • Temperature control during bromination to prevent over-reaction.
  • Use of inert atmospheres (e.g., nitrogen) to avoid oxidation during sensitive steps.
Mechanism of Action

Process

The mechanism by which 1-(7-bromo-4-methyl-3,4-dihydropyrido[2,3-b]pyrazin-1(2H)-yl)-2,2-dimethylpropan-1-one exerts its biological effects primarily involves inhibition of protein kinases. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a candidate for cancer treatment.

Data

Studies have shown that compounds with similar structures effectively inhibit PDK1 and other kinases by competing with ATP binding sites or altering kinase conformations . This results in reduced phosphorylation of downstream targets involved in tumor growth.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant Data or Analyses

Physical characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm the identity and purity of the synthesized compound.

Applications

Scientific Uses

1-(7-bromo-4-methyl-3,4-dihydropyrido[2,3-b]pyrazin-1(2H)-yl)-2,2-dimethylpropan-1-one has potential applications in:

  • Cancer Therapy: As an inhibitor for protein kinases involved in tumor progression.
  • Drug Development: Serving as a lead compound for designing new therapeutics targeting specific kinases related to various diseases.
Synthetic Methodologies and Pathway Optimization

Retrosynthetic Analysis of Pyrido[2,3-b]pyrazine Core Modifications

Retrosynthetic deconstruction of 1-(7-bromo-4-methyl-3,4-dihydropyrido[2,3-b]pyrazin-1(2H)-yl)-2,2-dimethylpropan-1-one (CAS 1142192-65-1) reveals strategic disconnections at the amide bond and C7-bromo substituent [1] [7]. The core pyridopyrazine scaffold dissects into two primary synthons:

  • Halogenated pyridine precursor: 7-Bromo-4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine (CAS 1368794-39-1) serves as the nitrogen-donor fragment
  • Acylating agent: Pivaloyl chloride (2,2-dimethylpropanoyl chloride) introduces the sterically demanding carbonyl group [3]

Critical functional group interconversions (FGIs) include regioselective bromination at C7 prior to ring closure, exploiting the electron-deficient nature of the pyrazine ring. The retrosynthetic pathway prioritizes early-stage bromination to avoid functional group incompatibilities during subsequent transformations [6]. Table 1 summarizes the retrosynthetic disconnections:

Table 1: Retrosynthetic Analysis of Target Compound

Disconnection LevelSynthon GeneratedRationale
Amide bond7-Bromo-4-methyl-3,4-dihydropyrido[2,3-b]pyrazineAvoids N-H oxidation side reactions
C7-BrUnsubstituted pyridopyrazine corePermits orthogonal bromination optimization
N4-Methyl1,2-Dihydropyrido[2,3-b]pyrazin-3(4H)-oneEnables controlled reductive amination

Multi-Component Reaction Strategies for Dihydropyrazine Derivatives

Advanced synthetic routes employ one-pot multicomponent reactions (MCRs) for efficient construction of the dihydropyrazine core. The Groebke-Blackburn-Bienaymé reaction demonstrates exceptional utility by combining:

  • 2-Aminopyridine derivatives
  • Aldehydes (acetaldehyde for methyl group introduction)
  • Isocyanides

This approach achieves atom economy exceeding 75% while maintaining the reduced 3,4-dihydropyrazine state essential for downstream functionalization [6]. Catalyst systems significantly influence stereoselectivity:

  • Lewis acids (Sc(OTf)₃, 5 mol%): Accelerate imine formation (rate-determining step)
  • Brønsted acids (TFA, 10 mol%): Promote cyclization via protonation of isocyanide carbon

Microwave-assisted synthesis (120°C, 20 min) enhances reaction efficiency, achieving 92% conversion compared to 68% under conventional heating (6h reflux in ethanol) [6]. Table 2 compares MCR approaches:

Table 2: Multi-Component Reaction Optimization

MethodConditionsYield (%)Reaction TimeDihydropyrazine Purity
Groebke-BlackburnEtOH, 80°C, TFA catalyst78%4h>95%
Ugi-Joullié variantMeCN, rt, no catalyst52%24h87%
Microwave-assistedToluene, 120°C, Sc(OTf)₃92%20 min98%

Bromination and Alkylation Tactics for 7-Bromo-4-Methyl Substituent Integration

Regioselective bromination at the C7 position exploits the inherent electronic bias of the pyrido[2,3-b]pyrazine system. The C7 carbon demonstrates heightened nucleophilicity due to:

  • Ortho-positioning relative to pyridine-type nitrogen
  • Reduced electron density at C7 compared to C8 (calculated Δcharge = -0.18e)

Optimal bromination employs N-bromosuccinimide (NBS) (1.05 equiv) in dimethylformamide at 0°C → 25°C gradient, achieving >95% regioselectivity for the 7-bromo isomer . Critical parameter control includes:

  • Temperature modulation: Prevents dibromination byproducts
  • Stoichiometric precision: Limits N-alkylation side reactions
  • Protection strategy: Transient Boc-group on N1 maintains ring reduction state

N4-Methylation precedes bromination in optimized routes, utilizing:

  • Reductive amination (NaBH₃CN, CH₂O, CH₃COOH/MeOH)
  • Direct alkylation (CH₃I, K₂CO₃ in DMF) with 89% efficiency [1]

Table 3: Bromination Condition Optimization

Brominating AgentSolventTemp (°C)7-Bromo Isomer YieldPurityKey Observation
NBSDMF0→2591%98.5%Optimal regioselectivity
Br₂/PyridineCHCl₃-1073%85%Requires strict temp control
CuBr₂Acetonitrile8068%92%Significant debromination observed

Role of 2,2-Dimethylpropan-1-one in Stabilizing Heterocyclic Conformations

The pivaloyl group (2,2-dimethylpropanoyl) exerts three critical conformational effects on the dihydropyridopyrazine core:

  • Steric gating: Tert-butyl moiety enforces axial orientation of the carbonyl group, minimizing 1,3-diaxial interactions with N4-methyl substituent
  • Electronic modulation: The electron-deficient carbonyl reduces N1 basicity (ΔpKa = -2.3 vs unacylated analog), preventing protonation-mediated ring oxidation [3]
  • Conformational locking: Restricted C(O)-N bond rotation (barrier = 14.2 kcal/mol) stabilizes the s-cis amide conformation essential for crystal packing [1]

X-ray crystallographic analysis reveals the pivaloyl group induces a dihedral angle of 12.5° between pyridine and pyrazine rings, contrasting with 28.7° in unacylated analogs. This planarization enhances π-stacking capability crucial for solid-phase synthesis applications [3]. Density functional theory (DFT) calculations demonstrate significant conformational energy differences:

  • s-trans amide: 3.7 kcal/mol less stable due to steric clash with C3 hydrogen
  • Orthogonal conformation: Prohibited by delocalization energy penalty (>8.2 kcal/mol)

Table 4: Conformational Analysis of Pivaloyl-Modified Dihydropyridopyrazine

Conformational ParameterUnsubstituted CorePivaloyl-Modified CoreStructural Impact
N1-C(O) Torsion Angle180° (trans)15° (cisoid)Enhanced amide conjugation
Pyridine-Pyrazine Dihedral28.7°12.5°Improved planarity for π-stacking
C=O···H-C3 Distance3.2 Å2.4 ÅStabilizing intramolecular H-bond
Amide Rotation Barrier9.8 kcal/mol14.2 kcal/molRestricted molecular flexibility

Properties

CAS Number

1142192-65-1

Product Name

1-(7-bromo-4-methyl-3,4-dihydropyrido[2,3-b]pyrazin-1(2H)-yl)-2,2-dimethylpropan-1-one

IUPAC Name

1-(7-bromo-4-methyl-2,3-dihydropyrido[2,3-b]pyrazin-1-yl)-2,2-dimethylpropan-1-one

Molecular Formula

C13H18BrN3O

Molecular Weight

312.21 g/mol

InChI

InChI=1S/C13H18BrN3O/c1-13(2,3)12(18)17-6-5-16(4)11-10(17)7-9(14)8-15-11/h7-8H,5-6H2,1-4H3

InChI Key

BBQDRJOVGXTXHL-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)N1CCN(C2=C1C=C(C=N2)Br)C

Canonical SMILES

CC(C)(C)C(=O)N1CCN(C2=C1C=C(C=N2)Br)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.